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This technical guide provides an in-depth analysis of the quantum chemical properties of C.I.

Disperse Orange 30 (CAS No. 12223-23-3 / 5261-31-4), a mono-azo dye used extensively in

the textile industry. The document is intended for researchers, scientists, and professionals in

the fields of computational chemistry, materials science, and drug development, offering a

comprehensive overview of the theoretical methods used to predict its electronic and spectral

properties.

Introduction to Disperse Orange 30
Disperse Orange 30 is a synthetic dye characterized by its low water solubility and its

application in dyeing hydrophobic fibers like polyester.[1] Its chemical structure features a

single azo bridge (-N=N-), which acts as the primary chromophore responsible for its color. The

molecule's full IUPAC name is 2-[N-(2-cyanoethyl)-4-[(2,6-dichloro-4-

nitrophenyl)diazenyl]anilino]ethyl acetate, with the chemical formula C₁₉H₁₇Cl₂N₅O₄.[2][3]

Understanding the relationship between the molecular structure and the color of this dye is

crucial for optimizing its performance and developing new colorants. Quantum chemical

calculations provide a powerful tool for investigating these structure-property relationships at

the molecular level.
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The theoretical investigation of azo dyes like Disperse Orange 30 typically involves a multi-

step computational protocol. This process begins with the optimization of the molecule's

ground-state geometry, followed by calculations of its electronic structure and excited states to

predict its UV-Vis absorption spectrum.

Geometry Optimization
The initial step is to determine the most stable three-dimensional conformation of the dye

molecule. This is achieved using Density Functional Theory (DFT), a robust method for

calculating the electronic structure of molecules.

Software: Gaussian quantum chemistry software is commonly employed for these

calculations.[4][5] Other programs like ORCA or Spartan are also suitable.[6][7]

Method: The initial molecular structure is optimized to find the lowest energy conformation.[4]

Functional/Basis Set: A common choice for such calculations is the B3LYP functional with the

6-31G* basis set, which offers a good balance between accuracy and computational cost for

organic molecules.[6] More advanced approaches may use functionals like M06-2X with

larger basis sets such as def2-TZVPP for higher accuracy.[4]

Electronic Properties and Spectra Calculation
Once the geometry is optimized, the electronic properties, such as the Highest Occupied

Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are

calculated. The energy difference between these orbitals (the HOMO-LUMO gap) is a key

determinant of the molecule's color.[8]

To simulate the UV-Vis absorption spectrum, Time-Dependent Density Functional Theory (TD-

DFT) is the most prevalent method.[7][9]

Software: Gaussian, ORCA, and other quantum chemistry packages are used for TD-DFT

calculations.[7][10]

Method: TD-DFT calculates the electronic transition energies from the ground state to

various excited states.[7] The calculation typically requests a number of excited states (e.g.,

30 "roots") to generate the spectrum.[10]
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Solvation Model: To simulate experimental conditions in a solvent, an implicit solvation model

like the Polarizable Continuum Model (PCM) is often incorporated.[10]

Functional/Basis Set: The same functional and basis set used for geometry optimization are

typically employed for consistency.

Quantitative Data Summary
Quantum chemical calculations yield predictive data on the spectral properties of the dye. The

most important parameter for a dye is its maximum absorption wavelength (λmax), which

dictates its perceived color.

Parameter
Computatio
nal Method

Calculated
Value

Experiment
al Value

Error Rate Reference

Maximum

Absorption

Wavelength

(λmax)

DFT/TD-DFT 417 nm 423 nm - [5]

Optimized

Predicted

λmax

Model-based

Fitting
436.24 nm 423 nm 3.13% [5]

Table 1: Comparison of calculated and experimental maximum absorption wavelengths for

Disperse Orange 30.

The HOMO-LUMO energy gap is directly related to the λmax. A smaller gap generally

corresponds to a longer wavelength of light absorption, leading to colors like orange and red.[8]

While specific HOMO and LUMO energy values for Disperse Orange 30 are not detailed in the

provided search results, the general principle holds that the electronic transitions from the

HOMO to the LUMO are responsible for the primary absorption band in the visible spectrum.

[11]
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Visualizing the computational process and the underlying theoretical principles is essential for

understanding the analysis.
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Computational Workflow for Disperse Orange 30

Input Preparation

Ground State Calculation

Excited State Calculation

Data Analysis

1. Define Molecular Structure
(Disperse Orange 30)

2. Geometry Optimization
(DFT: e.g., B3LYP/6-31G*)

3. Frequency Calculation
(Confirm Minimum Energy)

4. TD-DFT Calculation
(Predict Electronic Transitions)

5. Extract Properties
(HOMO, LUMO, λmax, Oscillator Strength)

6. Generate UV-Vis Spectrum

7. Compare with Experiment
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Relationship of Calculated Properties to Color

Quantum Mechanics

Calculated Properties

Physical Phenomenon

Observed Property

HOMO Energy

HOMO-LUMO
Energy Gap (ΔE)

LUMO Energy

Max Absorption
Wavelength (λmax)

 ΔE = hc/λ 

Visible Light
Absorption

Perceived Color
(Orange)

 Complementary Color 
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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